molecular formula C20H18BrN3O2 B2453314 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol CAS No. 850803-69-9

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol

Cat. No.: B2453314
CAS No.: 850803-69-9
M. Wt: 412.287
InChI Key: NIIVQVOLZMKRSC-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an amino group and a bromophenyl group, as well as a phenol group substituted with a 2-methylallyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Amination: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

    Alkylation: The phenol group is alkylated with 2-methylallyl bromide under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
  • 2-(2-Amino-5-(4-fluorophenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol
  • 2-(2-Amino-5-(4-methylphenyl)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Uniqueness

The uniqueness of 2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c1-12(2)11-26-15-7-8-16(18(25)9-15)19-17(10-23-20(22)24-19)13-3-5-14(21)6-4-13/h3-10,25H,1,11H2,2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIVQVOLZMKRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)Br)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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